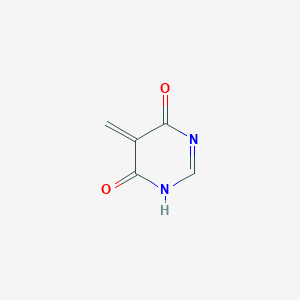
5-methylidene-1H-pyrimidine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylidene-1H-pyrimidine-4,6-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of a methylene group at the 5-position and keto groups at the 4 and 6 positions of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylidene-1H-pyrimidine-4,6-dione typically involves the condensation of 2,4,6-trioxo-1,3,5-triazine with appropriate aldehydes. One common method is the reaction of 2,4,6-trioxo-1,3,5-triazine with formaldehyde under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity. Green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions: 5-Methylidene-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学的研究の応用
5-Methylidene-1H-pyrimidine-4,6-dione has several scientific research applications, including:
作用機序
The mechanism of action of 5-methylidene-1H-pyrimidine-4,6-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with nucleic acids and proteins, affecting their structure and function. In antimicrobial applications, it disrupts the cell wall synthesis of bacteria, leading to cell lysis and death .
類似化合物との比較
- 5-Phenylmethylidene-1H-pyrimidine-4,6-dione
- 5-(4-Chlorophenyl)methylidene-1H-pyrimidine-4,6-dione
Comparison: Compared to its analogs, 5-methylidene-1H-pyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methylene group at the 5-position allows for unique reactivity in substitution reactions, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C5H4N2O2 |
|---|---|
分子量 |
124.10 g/mol |
IUPAC名 |
5-methylidene-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H2,(H,6,7,8,9) |
InChIキー |
YQVBJDHFNWODDB-UHFFFAOYSA-N |
正規SMILES |
C=C1C(=O)NC=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


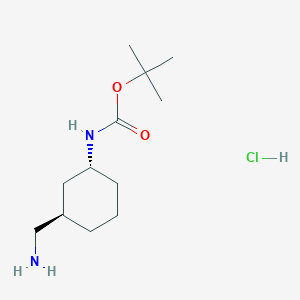
![4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B12329822.png)

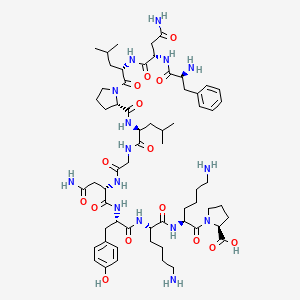

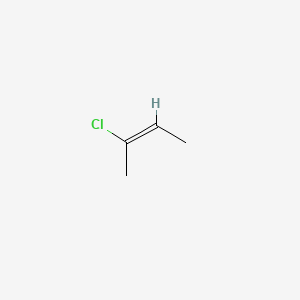

![(S)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B12329850.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-](/img/structure/B12329853.png)

![N-(5-oxo-6,6a-dihydro-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide](/img/structure/B12329856.png)
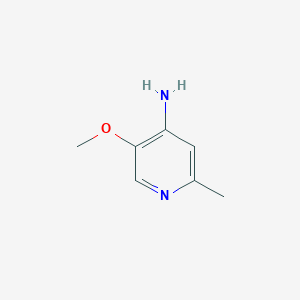
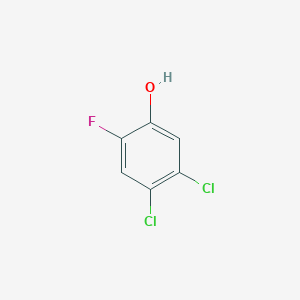
![2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)-](/img/structure/B12329882.png)
